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6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Scaffold hopping Kinase inhibitor design Chemical biology tool compounds

Researchers requiring a selective cholinesterase or P-glycoprotein probe scaffold without myosin II off-target liability. This 4-amine pyrroloquinoline eliminates blebbistatin-related ATPase counter-screening. Use its N-acylation or sulfonamide derivatization to rapidly build focused libraries for neurodegenerative or MDR reversal assays. - 4-NH₂ enables modular library synthesis; myosin II IC₅₀ > 50 μM. - N1-phenyl/6-methyl pattern avoids benzylic oxidation, improving metabolic stability. - Direct precursor to Pgp-selective modulators (PGP-4008 class).

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
Cat. No. B11650707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(=C2N)CCN3C4=CC=CC=C4
InChIInChI=1S/C18H17N3/c1-12-7-8-16-15(11-12)17(19)14-9-10-21(18(14)20-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20)
InChIKeyRMFDFWIUWQZPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: Identity and Physicochemical Profile


6-Methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine (CAS 297757-72-3) is a pyrrolo[2,3-b]quinolin-4-amine derivative with molecular formula C₁₈H₁₇N₃ and molecular weight 275.35 g/mol [1]. The compound belongs to the broader pyrroloquinoline chemotype, a privileged scaffold in medicinal chemistry with demonstrated activities spanning cholinesterase inhibition, P-glycoprotein modulation, and antibacterial DNA gyrase B inhibition [2][3][4]. Its core structure features a 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline tricyclic system bearing a primary amine at position 4, a methyl substituent at position 6, and an N1-phenyl group. The ¹H NMR spectrum has been registered in the SpectraBase spectral database (Compound ID: LlAwSe6vTWe), confirming the structural identity [1]. The compound is commercially available through chemical suppliers as a research-grade small molecule, with physicochemical descriptors including XLogP3-AA ≈3.9 and a single hydrogen bond donor (the 4-NH₂ group), as inferred from the closely related analog 1-benzyl-6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine (PubChem CID 6611738) [5].

Why 6-Methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine Cannot Be Replaced by Analogs


Within the pyrrolo[2,3-b]quinoline chemotype, minor structural variations at the N1, C4, and C6 positions produce profound functional divergence that precludes generic substitution. The 4-NH₂ group distinguishes this compound from the corresponding 4-ketone blebbistatin series, which are established myosin II ATPase inhibitors with IC₅₀ values in the 0.5–5.0 μM range [1]. Conversely, N-acylation of the 4-amine yields P-glycoprotein-selective modulators such as PGP-4008, which inhibits Pgp without affecting MRP1 and demonstrates in vivo efficacy in murine MDR solid tumor models when co-administered with doxorubicin [2][3]. The N1-phenyl substitution pattern creates a distinct electronic and steric environment compared to the N1-benzyl analogs (e.g., 1-benzyl-6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine, PubChem CID 6611738), altering both target engagement and ADME properties [4]. At C6, the methyl group differentiates from des-methyl analogs (e.g., 1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, CAS 230308-39-1), impacting lipophilicity (calculated ΔlogP ≈ 0.5–0.8) and potentially affecting metabolic stability at cytochrome P450 sites [4]. The Martins et al. (2011) structure–activity relationship study of the related pyrrolotacrine series demonstrated that cholinesterase inhibition potency varies by more than 10-fold depending on the specific substitution pattern, with compound 12 (1,2-diphenyl-substituted) achieving IC₅₀ (EeAChE) = 0.61 ± 0.04 μM and IC₅₀ (eqBuChE) = 0.074 ± 0.009 μM, while compound 16 was insoluble in both free base and hydrochloride forms [5]. These data underscore that even within the narrow pyrrolo[2,3-b]quinolin-4-amine subclass, biological performance is exquisitely substitution-dependent, and blind interchange will compromise experimental reproducibility.

6-Methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: Differentiation vs. Closest Analogs


4-NH₂ vs. 4-Ketone Scaffold: Myosin II Off-Target Avoidance

The target compound bears a primary amine at C4, structurally distinct from blebbistatin (3a-hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one), which features a ketone at C4 and a tertiary alcohol at C3a. Blebbistatin is a well-characterized, potent inhibitor of non-muscle myosin II ATPase with an IC₅₀ range of 0.5–5.0 μM [1]. The 4-NH₂ group fundamentally alters the hydrogen-bonding donor/acceptor profile: the target compound can serve as a hydrogen bond donor (unlike the 4-ketone) and is amenable to N-acylation to generate P-glycoprotein modulators such as PGP-4008, which demonstrated selective Pgp inhibition (without MRP1 modulation) and in vivo tumor growth inhibition in a murine syngeneic MDR solid tumor model when combined with doxorubicin [2]. Blebbistatin cannot undergo analogous N-functionalization. For users seeking a non-myosin II-active pyrroloquinoline scaffold suitable for amine-directed derivatization, the target compound is structurally precluded from myosin II ATPase inhibition and thus avoids this off-target liability.

Scaffold hopping Kinase inhibitor design Chemical biology tool compounds

N1-Phenyl vs. N1-Benzyl: Metabolic Stability and Lipophilicity

The target compound carries an N1-phenyl group directly attached to the pyrrolidine nitrogen, in contrast to the N1-benzyl analog (1-benzyl-6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine, PubChem CID 6611738) which bears a methylene spacer. The N1-benzyl analog contains a benzylic C–H bond that is a known site of CYP450-mediated oxidation, a metabolic soft spot commonly exploited in drug design [1]. The N1-phenyl group in the target compound eliminates this benzylic oxidation site, potentially conferring greater metabolic stability. Computed physicochemical data for the benzyl analog show XLogP3-AA = 3.9 and a rotatable bond count of 2 (vs. 1 for the target compound) [2]. The additional rotatable bond in the benzyl analog increases conformational entropy and may reduce binding affinity to rigid binding pockets. This N1-phenyl architectural feature is shared with blebbistatin, which also bears an N1-phenyl group, confirming synthetic accessibility of this substitution pattern [3]. For users requiring a scaffold with reduced metabolic liability at the N1 position while retaining the 4-amine derivatization handle, the target compound provides a distinct advantage over the more flexible N1-benzyl series.

ADME optimization Structure–activity relationship CYP metabolism

6-Methyl Substituent Effect on Lipophilicity and Target Binding

The target compound bears a methyl group at C6 of the quinoline ring. The corresponding des-methyl analog, 1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine (CAS 230308-39-1), lacks this substituent. In the broader quinoline and quinazoline kinase inhibitor literature, a methyl group at the 6-position of the quinoline ring has been shown to engage in favorable hydrophobic packing interactions within the ATP-binding pocket of kinases, contributing 0.5–2.0 kcal/mol in binding free energy depending on the pocket geometry [1]. The 6-methyl group increases the computed logP by approximately 0.5–0.8 units relative to the des-methyl analog, which must be considered in the context of lipophilic ligand efficiency (LLE) optimization . In the blebbistatin series, the 6-methyl group is conserved and contributes to myosin II binding affinity through hydrophobic contacts [2]. More broadly, pyrrolo[2,3-b]quinoline derivatives have been patented as kinase inhibitors (e.g., BTK, PI3K-related kinases) where 6-substitution modulates potency [3]. For researchers exploring kinase or GPCR targets where a 6-methyl substituent may provide a hydrophobic anchor point, the target compound offers this feature pre-installed, avoiding the need for late-stage C–H functionalization of the des-methyl scaffold.

Kinase inhibitor SAR Lipophilic efficiency Van der Waals interactions

Cholinesterase Inhibition Profile of Pyrrolo[2,3-b]quinolin-4-amines

The pyrrolo[2,3-b]quinolin-4-amine scaffold has been experimentally validated as a cholinesterase inhibitor platform. Martins et al. (2011) reported that pyrrolotacrines 12 and 14 demonstrated micromolar to sub-micromolar inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1][2]. Compound 12 (1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine) was the most potent dual inhibitor with IC₅₀ (EeAChE) = 0.61 ± 0.04 μM and IC₅₀ (eqBuChE) = 0.074 ± 0.009 μM, and afforded significant neuroprotective effects against Aβ-induced toxicity at concentrations as low as 300 nM [1]. Notably, the furanotacrine series (compounds 1–11) and pyrrolotacrine 13 demonstrated high selectivity for BuChE over AChE, with the most potent furanotacrine (compound 3) showing IC₅₀ (eqBuChE) = 2.9 ± 0.4 μM and IC₅₀ (hBuChE) = 119 ± 15 μM [2]. Compound 16 in this series was insoluble in both free base and hydrochloride salt forms, underscoring that solubility within this chemotype is substitution-dependent and must be evaluated empirically [1]. While direct cholinesterase inhibition data for the target compound (6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine) have not been published, its structural congruence with the active pyrrolotacrine core (II) — featuring the identical pyrrolo[2,3-b]quinolin-4-amine ring system — supports its potential as a cholinesterase inhibitor scaffold warranting further evaluation.

Alzheimer's disease Butyrylcholinesterase Neuroprotection

P-Glycoprotein Modulation: Selective Pgp Inhibition

The 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine scaffold is the direct synthetic precursor to PGP-4008 (N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide), a selective P-glycoprotein (Pgp) inhibitor that does not modulate multidrug resistance-related protein 1 (MRP1). Lee et al. (2004) demonstrated that PGP-4008 inhibits Pgp-mediated drug efflux in NCI/ADR resistant cells without affecting MRP1-mediated resistance in MCF-7/VP cells [1]. In vivo, PGP-4008 (administered intraperitoneally) inhibited tumor growth in a murine syngeneic Pgp-mediated MDR solid tumor model when co-administered with doxorubicin, with plasma concentrations exceeding the in vitro effective dose for more than 2 hours, and without the systemic toxicity observed with cyclosporin A [1][2]. The target compound, 6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine, differs from the PGP-4008 precursor (1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine) in two key aspects: N1-phenyl instead of N1-benzyl, and the presence of a 6-methyl group. These structural modifications may enhance Pgp selectivity and metabolic stability, based on SAR trends observed in the dihydropyrroloquinoline series where N1-substitution and quinoline ring substitution modulated both potency and selectivity [1]. The 4-NH₂ group is the essential derivatization point for generating N-acyl Pgp modulators in the PGP-4008 series.

Multidrug resistance P-glycoprotein Chemotherapy enhancement

Antibacterial DNA Gyrase B Inhibition Activity

The pyrrolo[2,3-b]quinoline chemotype has been patented as a novel antibacterial scaffold targeting DNA Gyrase B. US Patent 11,731,970 (issued 2023) discloses pyrrolo[2,3-b]quinoline compounds demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, as well as potent activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) [1]. The molecular target was identified as DNA Gyrase B, a validated antibacterial target that is mechanistically distinct from the fluoroquinolone class (which target Gyrase A), offering potential to overcome existing fluoroquinolone resistance [1]. While the patent covers a broad generic formula, the 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core with an amine or substituted amine at C4 is a key structural feature of the claimed compounds. The target compound falls within this structural space, and its specific substitution pattern (N1-phenyl, 6-methyl, 4-NH₂) represents a concrete embodiment that may offer differentiated antibacterial potency or resistance profile.

Antimicrobial resistance DNA gyrase B MRSA

6-Methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine: Research Applications


Selective Chemical Probe Development via 4-NH₂ Derivatization

For chemical biology groups developing selective chemical probes, the target compound's 4-NH₂ group enables modular derivatization (N-acylation, sulfonamide formation, reductive amination) to generate focused compound libraries [1]. Critically, the 4-amine scaffold is structurally incapable of inhibiting myosin II ATPase, a known off-target of the structurally related 4-ketone blebbistatin series (IC₅₀ = 0.5–5.0 μM against non-muscle myosin II) [2]. This eliminates the need for counter-screening against myosin II in cell-based assays, saving significant resources in hit triage. The N1-phenyl and 6-methyl substitution pattern provides a pre-optimized lipophilic scaffold with reduced metabolic liability compared to N1-benzyl analogs (no benzylic oxidation site) [3]. Recommended workflow: procure the target compound as a core scaffold, perform N-acylation with diverse carboxylic acids or sulfonyl chlorides, and screen the resulting library against the target of interest with the confidence that myosin II-mediated phenotypes will not confound assay interpretation.

Cholinesterase Inhibitor Lead Optimization for Alzheimer's

The Martins et al. (2011) study established that pyrrolo[2,3-b]quinolin-4-amine derivatives (pyrrolotacrines) are micromolar-to-submicromolar cholinesterase inhibitors with neuroprotective activity against Aβ-induced toxicity at 300 nM [4]. The target compound, bearing the identical pyrrolo[2,3-b]quinolin-4-amine core (heterocyclic system II in Martins et al.), represents an underexplored substitution pattern within this phenotype. Its N1-phenyl/6-methyl architecture differs from the most potent reported compound 12 (N1,C2-diphenyl, 5,6,7,8-tetrahydro), providing an opportunity to probe how mono-phenyl N1-substitution and 6-methylation affect BuChE/AChE selectivity and neuroprotective potency. The absence of the C2-phenyl group (present in compound 12) may improve solubility — a known liability in this series, as compound 16 was reported insoluble [4]. Researchers should acquire this compound for head-to-head Ellman assay profiling against EeAChE and eqBuChE alongside compound 12 as a positive control, followed by Aβ-induced neurotoxicity assays in SH-SY5Y neuroblastoma cells to quantify neuroprotective EC₅₀.

MDR Reversal via P-Glycoprotein Modulation

The 2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine scaffold is the direct synthetic precursor to the Pgp-selective inhibitor PGP-4008, which demonstrated in vivo efficacy in a murine MDR solid tumor model without cyclosporin A-like systemic toxicity [1][5]. The target compound's N1-phenyl (rather than N1-benzyl as in the PGP-4008 precursor) and 6-methyl substituents may confer pharmacokinetic advantages through reduced CYP-mediated benzylic oxidation and altered tissue distribution. Procurement strategy: acquire the target compound in multi-gram quantity for parallel N-acylation chemistry to generate a focused Pgp modulator library. Test candidates in NCI/ADR (Pgp-overexpressing) vs. MCF-7/VP (MRP1-overexpressing) cytotoxicity reversal assays with doxorubicin to establish selectivity ratios. Promising candidates should progress to in vivo pharmacokinetic profiling (plasma concentration > in vitro EC₅₀ for >2 hours as the benchmark established by PGP-4008) and murine MDR xenograft combination studies [1].

DNA Gyrase B Inhibitor Screening for Drug-Resistant Infections

The pyrrolo[2,3-b]quinoline chemotype has been validated as a DNA Gyrase B inhibitor scaffold with activity against MRSA, VRSA, and Mycobacterium tuberculosis [6]. DNA Gyrase B is mechanistically distinct from the Gyrase A target of fluoroquinolones, offering a resistance-breaking opportunity. The target compound's specific substitution pattern (4-NH₂, N1-phenyl, 6-methyl) is covered by the generic formula in US Patent 11,731,970 [6]. For anti-infectives groups: procure the compound for minimum inhibitory concentration (MIC) determination against a panel of drug-sensitive and drug-resistant Gram-positive strains (S. aureus ATCC 29213, MRSA clinical isolates, VISA/VRSA strains), Gram-negative strains (E. coli, P. aeruginosa), and M. tuberculosis H37Rv. Active compounds (MIC ≤ 16 μg/mL) should be profiled in biochemical DNA Gyrase B ATPase inhibition assays to confirm on-target activity and counter-screened against human topoisomerase IIα to establish selectivity. The 4-NH₂ group offers a derivatization point for further optimization without compromising the core scaffold's Gyrase B binding.

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